3-Bromo-2-(bromomethyl)benzonitrile

Description

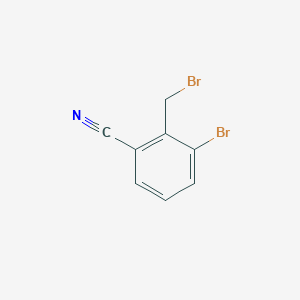

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-(bromomethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2N/c9-4-7-6(5-11)2-1-3-8(7)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGGHLJKQQVOMMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)CBr)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20596778 | |

| Record name | 3-Bromo-2-(bromomethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233479-42-9 | |

| Record name | 3-Bromo-2-(bromomethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 3-Bromo-2-(bromomethyl)benzonitrile

CAS Number: 1233479-42-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-2-(bromomethyl)benzonitrile, a key intermediate in synthetic organic chemistry. Due to its bifunctional nature, this compound serves as a valuable building block in the synthesis of a variety of complex molecules, particularly in the fields of medicinal chemistry and materials science.

Chemical and Physical Properties

While specific experimental data for this compound is not widely available in public literature, the following table summarizes its fundamental properties.

| Property | Value | Source |

| CAS Number | 1233479-42-9 | [1][2] |

| Molecular Formula | C₈H₅Br₂N | [1] |

| Molecular Weight | 274.94 g/mol | [1] |

| MDL Number | MFCD18390220 | [1] |

Synthesis and Reactivity

Detailed experimental protocols for the specific synthesis of this compound are not readily found in peer-reviewed literature. However, its structure suggests that it is likely synthesized from a substituted toluene derivative through a two-step process involving bromination of the aromatic ring followed by benzylic bromination.

The reactivity of this compound is characterized by the two bromine substituents. The bromine atom on the aromatic ring can participate in various cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the formation of carbon-carbon bonds. The bromomethyl group provides a reactive site for nucleophilic substitution, enabling the introduction of a wide range of functional groups.[1]

A generalized workflow for the utilization of this compound in the synthesis of complex molecules is depicted below.

Caption: Generalized synthetic routes utilizing this compound.

Applications in Research and Drug Development

This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The benzonitrile moiety is a common feature in many biologically active compounds. The dual reactivity of this molecule allows for the construction of complex scaffolds that are often explored in drug discovery programs. Its utility extends to the synthesis of dyes and pigments.[1]

While this compound is a valuable synthetic tool, specific examples of its incorporation into named drug candidates or its direct involvement in modulating specific signaling pathways are not extensively documented in publicly accessible databases.

Safety and Handling

General Precautions:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[3][4]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.[3] Wash thoroughly after handling.

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.[3]

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move the person into fresh air.[3]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water.

Seek immediate medical attention if any symptoms of exposure occur.

Disclaimer: This guide is intended for informational purposes only and should not be used as a substitute for a comprehensive safety assessment. Always consult the most current Safety Data Sheet (SDS) for any chemical before use and follow all institutional and regulatory safety guidelines.

References

An In-depth Technical Guide to 3-Bromo-2-(bromomethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-Bromo-2-(bromomethyl)benzonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. While detailed experimental protocols and specific biological pathway associations for this compound are not extensively documented in publicly available literature, this guide consolidates the existing knowledge to support research and development activities. This document summarizes its known characteristics and potential applications based on available data from chemical suppliers and related scientific publications.

Chemical and Physical Properties

This compound, identified by the CAS Number 1233479-42-9, is a disubstituted benzonitrile derivative.[1][2][3] Its structure features a benzene ring substituted with a bromo group, a bromomethyl group, and a nitrile group. The presence of two bromine atoms makes it a relatively heavy molecule with a molecular weight of 274.94 g/mol .[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1233479-42-9 | [1][2][3] |

| Molecular Formula | C₈H₅Br₂N | [1][2] |

| Molecular Weight | 274.94 g/mol | [1][2] |

| Physical Form | White to Yellow Solid | [3] |

| Storage Conditions | 2-8°C, under inert gas | [2] |

Note: Melting point, boiling point, and solubility data are not consistently reported in publicly available sources.

Synthesis and Reactivity

This compound is primarily utilized as a reactive intermediate in organic synthesis.[2] The presence of a benzylic bromide imparts high reactivity towards nucleophilic substitution, while the aryl bromide can participate in various cross-coupling reactions.

General Synthesis Approach

A general workflow for such a synthesis is depicted below.

References

In-depth Technical Guide: 3-Bromo-2-(bromomethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Bromo-2-(bromomethyl)benzonitrile, a key intermediate in organic synthesis.

Core Molecular Data

This compound is a substituted aromatic compound containing both a nitrile and two bromine functional groups. Its reactivity, particularly at the benzylic bromide position, makes it a valuable building block in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.[1]

| Property | Value | Source |

| Molecular Weight | 274.94 g/mol | [1] |

| Molecular Formula | C₈H₅Br₂N | [1] |

| CAS Number | 1233479-42-9 | [1] |

Physicochemical Properties

Synthesis

A specific, peer-reviewed synthesis protocol for this compound is not widely published. However, a plausible and commonly employed method for the benzylic bromination of a methyl group on a substituted benzene ring is through a free radical bromination reaction. The proposed synthesis would start from 3-bromo-2-methylbenzonitrile.

Proposed Experimental Protocol: Radical Bromination

Objective: To synthesize this compound from 3-bromo-2-methylbenzonitrile.

Materials:

-

3-bromo-2-methylbenzonitrile

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromo-2-methylbenzonitrile in carbon tetrachloride under an inert atmosphere.

-

Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.

-

Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain reflux for several hours. The reaction progress can be monitored by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

-

Filter the mixture to remove the succinimide.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Chemical Reactivity and Applications

The primary reactive site of this compound is the benzylic bromide. This group is a good leaving group, making the compound an excellent substrate for nucleophilic substitution reactions. It is often employed in cross-coupling reactions, such as Suzuki or Heck reactions, to introduce the 3-bromo-2-cyanobenzyl moiety into larger molecules.[1] This makes it a valuable intermediate in the synthesis of biologically active compounds in the pharmaceutical and agrochemical industries.[1]

Visualizing the Synthesis and Application

Experimental Workflow: Proposed Synthesis of this compound

Caption: Proposed workflow for the synthesis of this compound.

Logical Relationship: Role in Complex Molecule Synthesis

References

An In-depth Technical Guide to the Synthesis of 3-Bromo-2-(bromomethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the predominant synthesis pathway for 3-Bromo-2-(bromomethyl)benzonitrile, a key intermediate in the development of various pharmaceutical compounds. The synthesis involves the radical bromination of 3-Bromo-2-methylbenzonitrile. This document provides a comprehensive overview of the reaction, including a detailed experimental protocol, quantitative data, and a visual representation of the synthesis pathway.

Synthesis Pathway Overview

The primary and most direct route for the synthesis of this compound is the benzylic bromination of 3-Bromo-2-methylbenzonitrile. This reaction is typically achieved through a free radical mechanism, utilizing N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as azobisisobutyronitrile (AIBN). The reaction is generally carried out in a non-polar solvent, like carbon tetrachloride (CCl4), under reflux conditions.

The underlying mechanism, known as the Wohl-Ziegler reaction, involves the homolytic cleavage of the initiator (AIBN) to form radicals. These radicals then abstract a hydrogen atom from the methyl group of 3-Bromo-2-methylbenzonitrile, creating a resonance-stabilized benzylic radical. This benzylic radical subsequently reacts with a bromine molecule, which is present in low concentrations from the reaction of NBS with trace amounts of HBr, to form the desired product, this compound, and a bromine radical that continues the chain reaction.

Experimental Protocol

Materials:

-

3-Bromo-2-methylbenzonitrile

-

N-bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl4), anhydrous

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Bromo-2-methylbenzonitrile in anhydrous carbon tetrachloride.

-

Add N-bromosuccinimide (approximately 1.2 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN) to the solution.

-

Heat the reaction mixture to reflux (the boiling point of CCl4 is approximately 77°C) with vigorous stirring.

-

Monitor the reaction progress by a suitable method (e.g., TLC or GC-MS). Based on the analogous reaction, a reaction time of around 8 hours is expected.[1]

-

Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

-

Filter the mixture to remove the precipitated succinimide.

-

Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., hexane or an ethanol/water mixture) or by column chromatography on silica gel.

Quantitative Data

Specific yield and detailed spectral data for the synthesis of this compound were not found in the searched literature. However, for the analogous synthesis of 4-(bromomethyl)benzonitrile from 4-methylbenzonitrile, a high yield of 90% has been reported.[1] It is reasonable to expect a comparable yield for the synthesis of the target molecule under optimized conditions.

Table 1: Expected Reagents and Molar Ratios (Based on Analogy)

| Reagent | Molar Equivalent |

| 3-Bromo-2-methylbenzonitrile | 1.0 |

| N-bromosuccinimide (NBS) | ~1.2 |

| Azobisisobutyronitrile (AIBN) | Catalytic amount |

Table 2: Characterization Data for the Analogous Product, 4-(bromomethyl)benzonitrile [1]

| Analysis | Data |

| ¹H NMR (300 MHz, CDCl₃) | δ = 7.63-7.68 (m, 2H), 7.26-7.51 (m, 2H), 4.48 (s, 2H) ppm |

| MS (FAB) | m/z calculated for C₈H₆BrN: 194.97; found 196.71 [M+H]⁺ |

Researchers synthesizing this compound should perform their own spectral analysis (¹H NMR, ¹³C NMR, MS) to confirm the structure and purity of the product.

Visualizations

Diagram 1: Synthesis Pathway of this compound

Caption: Radical bromination of 3-Bromo-2-methylbenzonitrile.

Diagram 2: Experimental Workflow

Caption: Step-by-step experimental workflow.

References

An In-Depth Technical Guide to 3-Bromo-2-(bromomethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-(bromomethyl)benzonitrile is a halogenated aromatic nitrile. It serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Its structure, featuring a benzonitrile core with two different bromine-containing substituents, offers multiple points for chemical modification. The nitrile group and the two bromine atoms can be manipulated to introduce a variety of functional groups, making it a valuable building block for complex molecular architectures. This guide provides a summary of the available technical information for this compound.

Physicochemical Properties

There is limited publicly available data on the detailed physicochemical properties of this compound. The following table summarizes the known information.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1233479-42-9 | [1] |

| Molecular Formula | C₈H₅Br₂N | [1] |

| Molecular Weight | 274.94 g/mol | [1] |

| Melting Point | Not Available | |

| Boiling Point | Not Available | |

| Density | Not Available | |

| Storage Conditions | 2-8°C, under inert gas | [1] |

Synthesis

Proposed Experimental Protocol: A Representative Synthesis

This protocol is a general representation of how a similar compound, 4-(bromomethyl)benzonitrile, is synthesized and is likely adaptable for this compound, starting from 3-bromo-2-methylbenzonitrile.

Reaction: Radical bromination of 3-bromo-2-methylbenzonitrile.

Reagents and Materials:

-

3-bromo-2-methylbenzonitrile

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

-

Anhydrous carbon tetrachloride (CCl₄) or another suitable non-polar solvent

-

Inert gas (e.g., Nitrogen or Argon)

-

Standard laboratory glassware for reflux and filtration

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromo-2-methylbenzonitrile in anhydrous CCl₄ under an inert atmosphere.

-

Add N-bromosuccinimide (typically 1.1 equivalents) and a catalytic amount of AIBN or BPO to the solution.

-

Heat the reaction mixture to reflux. The reaction progress can be monitored by TLC or GC-MS.

-

Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

-

The succinimide byproduct, which is insoluble in CCl₄, can be removed by filtration.

-

The filtrate is then washed with water and brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

Note: This is a proposed protocol and would require optimization and validation for laboratory use.

References

In-depth Technical Guide: 3-Bromo-2-(bromomethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-(bromomethyl)benzonitrile is a halogenated aromatic nitrile compound. Halogenated organic molecules are of significant interest in medicinal chemistry and materials science due to their unique chemical reactivity and physical properties. The presence of two bromine atoms and a nitrile group on the benzene ring makes this compound a versatile intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of the available technical data for this compound.

Chemical Identity and Properties

A summary of the key identification and physical properties of this compound is presented in Table 1.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1233479-42-9 |

| Molecular Formula | C₈H₅Br₂N |

| Molecular Weight | 274.94 g/mol |

| Storage Conditions | 2-8°C, under inert gas |

Synthesis and Experimental Protocols

A general procedure for the synthesis of substituted benzonitriles from aldehydes involves the use of N-Boc-O-tosylhydroxylamine as a nitrogen source. The reaction is typically carried out by stirring the aldehyde with the aminating agent in trifluoroethanol (TFE) at room temperature.[1] Purification is generally achieved through silica gel column chromatography.[1]

Another relevant synthetic method is the Sandmeyer reaction, which can be used to introduce a bromo group onto an aromatic ring. For example, the synthesis of 4-Bromo-2-chlorobenzonitrile starts with the diazotization of 4-amino-2-chlorobenzonitrile with sodium nitrite in the presence of hydrochloric acid, followed by reaction with copper(I) bromide.[2] The product is then extracted and purified by silica gel chromatography.[2]

While these methods are for related compounds, they illustrate potential pathways that could be adapted for the synthesis of this compound. A logical starting material for such a synthesis could be 2-methyl-3-bromobenzonitrile, which could then undergo benzylic bromination.

Potential Applications in Research and Development

As an organic intermediate, this compound holds potential for use in the synthesis of a variety of target molecules in the pharmaceutical and agrochemical industries. The bromine atoms can serve as handles for further functionalization through cross-coupling reactions, such as Suzuki or Heck couplings, to introduce new carbon-carbon bonds. The nitrile group can also be transformed into other functional groups, such as amines or carboxylic acids.

Logical Relationship of Synthetic Steps

The following diagram illustrates a generalized logical workflow for the synthesis and purification of a substituted benzonitrile, which could be conceptually applied to the synthesis of this compound.

Caption: A conceptual workflow for the synthesis of this compound.

Safety and Handling

Conclusion

This compound is a chemical intermediate with potential applications in synthetic chemistry. While detailed experimental and safety data for this specific compound are limited, information on related compounds provides a basis for its synthesis, handling, and potential uses. Further research is needed to fully characterize its properties and explore its applications in drug discovery and materials science.

References

An In-depth Technical Guide to the Physical Properties of 3-Bromo-2-(bromomethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-(bromomethyl)benzonitrile is a substituted aromatic nitrile compound of interest in organic synthesis and medicinal chemistry. Its bifunctional nature, featuring both a nitrile group and a reactive bromomethyl group, makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. This technical guide provides a summary of the available physical properties of this compound, alongside detailed experimental protocols for their determination.

Core Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₅Br₂N | [1] |

| Molecular Weight | 274.94 g/mol | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| CAS Number | 1233479-42-9 | [1] |

Experimental Protocols

Given the absence of specific reported values for several key physical properties, this section outlines detailed, generalized experimental protocols that can be employed by researchers to determine these values.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

-

Sample Preparation: A small amount of dry, crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady rate of 1-2 °C per minute.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.

Methodology (Thiele Tube Method):

-

Sample Preparation: A small amount (0.5-1 mL) of this compound is placed in a small test tube. A sealed capillary tube is inverted and placed within the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The Thiele tube is gently heated, and the temperature is monitored.

-

Observation: As the boiling point is approached, a steady stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology (Qualitative):

-

Solvent Selection: A range of common laboratory solvents of varying polarities should be selected (e.g., water, ethanol, acetone, dichloromethane, toluene, hexane).

-

Procedure: To a series of small test tubes, each containing approximately 1 mL of a different solvent, a small, measured amount (e.g., 10 mg) of this compound is added.

-

Observation: The tubes are agitated and observed to determine if the solid dissolves completely. Solubility can be categorized as soluble, partially soluble, or insoluble. For quantitative analysis, a saturated solution can be prepared, and the concentration of the dissolved solute can be determined using techniques such as UV-Vis spectroscopy or HPLC.

Synthetic Workflow

Caption: Conceptual synthetic pathway for this compound.

Application in Drug Discovery

Substituted benzonitriles are important pharmacophores in drug discovery. The presence of a reactive bromomethyl group in this compound allows for its use as a key intermediate in the synthesis of a variety of potential drug candidates through nucleophilic substitution reactions.

Caption: Conceptual workflow for utilizing this compound in drug discovery.

Conclusion

This compound represents a valuable, yet under-characterized, building block for chemical synthesis. While its fundamental physical identifiers are known, a comprehensive experimental determination of its physical properties, such as melting point, boiling point, and solubility, is warranted to facilitate its broader application in research and development. The experimental protocols provided herein offer a clear roadmap for obtaining this crucial data. Furthermore, its potential as a precursor in the synthesis of novel compounds for drug discovery underscores the importance of continued investigation into its chemical reactivity and biological applications.

References

Technical Guide on the Solubility of 3-Bromo-2-(bromomethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3-Bromo-2-(bromomethyl)benzonitrile, a compound of interest in organic synthesis and potentially in the development of novel pharmaceutical agents. Due to the absence of publicly available experimental data on the solubility of this specific compound, this document provides a comprehensive overview of its predicted solubility based on the known properties of structurally analogous compounds. Furthermore, it outlines a detailed experimental protocol for determining the solubility of this compound and presents a logical workflow for this process.

Introduction

This compound is a substituted aromatic nitrile containing both a bromo and a bromomethyl group on the benzene ring. These functional groups are expected to significantly influence its physicochemical properties, including its solubility in various solvents. Understanding the solubility of this compound is critical for its application in chemical reactions, purification processes, and formulation development in the pharmaceutical and agrochemical industries. This guide aims to provide a foundational understanding of its likely solubility characteristics and a practical framework for its empirical determination.

Predicted Solubility Profile of this compound

General Principles of Solubility for Substituted Benzonitriles:

The solubility of substituted benzonitriles is governed by the interplay of the polarity of the nitrile group, the hydrophobicity of the benzene ring, and the nature of the substituents.

-

Polarity: The nitrile group (-C≡N) is polar, which can contribute to solubility in polar solvents.

-

Hydrophobicity: The benzene ring is nonpolar and hydrophobic, favoring solubility in nonpolar organic solvents.

-

Substituents:

-

Halogens (e.g., Bromo-): The presence of a bromine atom increases the molecular weight and polarizability, which can slightly decrease water solubility and increase solubility in less polar organic solvents.

-

Bromomethyl (-CH2Br): The bromomethyl group is a reactive functional group that adds to the overall molecular weight and is expected to decrease aqueous solubility while potentially increasing solubility in organic solvents.

-

Based on these principles, this compound is predicted to be:

-

Insoluble or very slightly soluble in water.

-

Soluble in a range of common organic solvents, particularly those with moderate to low polarity.

Solubility Data of Structurally Related Compounds

To substantiate the predicted solubility, the following table summarizes the available solubility data for benzonitrile and its relevant derivatives.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Solubility Data |

| Benzonitrile | 100-47-0 | C₇H₅N | 103.12 | Water: Slightly soluble (0.1-0.5 g/100 mL at 22°C)[1]. Organic Solvents: Miscible with common organic solvents like acetone, benzene, ethanol, and ether[1][2]. |

| 4-Bromobenzonitrile | 623-00-7 | C₇H₄BrN | 182.02 | Water: Very slightly soluble (0.2 g/L)[3]. Organic Solvents: Soluble in acetone and ether[4]. |

| 4-(Bromomethyl)benzonitrile | 17201-43-3 | C₈H₆BrN | 196.04 | Water: Insoluble[5][6]. Organic Solvents: Soluble in chloroform and methanol[5][6]. |

Proposed Experimental Protocol for Solubility Determination

The following protocol outlines a standard method for the quantitative determination of the solubility of this compound.

Objective: To determine the solubility of this compound in a range of solvents at a specified temperature (e.g., 25°C).

Materials:

-

This compound (high purity)

-

A selection of solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The solution should have undissolved solid present to confirm saturation.

-

-

Sample Preparation for Analysis:

-

After equilibration, carefully remove the vials from the shaker/water bath.

-

Allow the undissolved solid to settle.

-

Withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis (HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

-

Inject the diluted sample solutions into the HPLC system.

-

Determine the concentration of the solute in the diluted samples from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

-

Visualizations

Logical Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: A flowchart outlining the major stages of experimental solubility determination.

Conclusion

While direct experimental data for the solubility of this compound remains to be published, a qualitative assessment based on the principles of organic chemistry and data from analogous compounds suggests it is likely insoluble in water and soluble in common organic solvents. The provided experimental protocol offers a robust method for the empirical determination of its solubility, which is essential for its effective use in research and development. The generation of such data would be a valuable contribution to the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to the Reactivity Profile of 3-Bromo-2-(bromomethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2-(bromomethyl)benzonitrile is a versatile bifunctional aromatic building block with significant potential in the synthesis of complex organic molecules. Its distinct reactivity, stemming from the presence of both a benzylic bromide and an aryl bromide moiety, makes it a valuable intermediate for the construction of novel scaffolds in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the reactivity profile of this compound, including its synthesis, key reactions, and potential applications, with a focus on providing actionable data and experimental insights for laboratory use.

Chemical and Physical Properties

This compound is a halogenated aromatic nitrile. The presence of two bromine atoms at different positions on the benzonitrile core imparts a unique reactivity pattern, allowing for selective functionalization.

| Property | Value | Source |

| CAS Number | 1233479-42-9 | [1] |

| Molecular Formula | C₈H₅Br₂N | [1] |

| Molecular Weight | 274.94 g/mol | [1] |

| Appearance | Off-white to pale yellow solid (predicted) | General knowledge |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and acetone (predicted) | General knowledge |

Synthesis

Hypothetical Synthesis Workflow

References

Stability and Storage of 3-Bromo-2-(bromomethyl)benzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 3-Bromo-2-(bromomethyl)benzonitrile. Understanding these parameters is critical for maintaining the compound's integrity, ensuring experimental reproducibility, and promoting laboratory safety.

Chemical Properties Overview

This compound is a reactive intermediate compound frequently utilized in organic synthesis, particularly in the development of pharmaceutical and agrochemical products. Its molecular structure, featuring two bromine atoms, contributes to its reactivity and necessitates careful handling and storage to prevent degradation.

| Property | Value |

| Molecular Formula | C₈H₅Br₂N |

| Molecular Weight | 274.94 g/mol |

| CAS Number | 1233479-42-9 |

Stability Profile

While specific, in-depth stability studies on this compound are not extensively available in the public domain, information from supplier safety data sheets and data on analogous brominated benzonitrile compounds allows for a comprehensive assessment of its stability profile. The compound is sensitive to a number of environmental factors.

Incompatible Materials and Conditions to Avoid:

-

Moisture and Water : Contact with moisture can lead to hydrolysis.

-

Strong Oxidizing Agents : May cause a vigorous, exothermic reaction.

-

Strong Bases : Can lead to decomposition.

-

Heat and Flames : Should be avoided as the compound is combustible.

-

Direct Sunlight : Can promote degradation.

Hazardous Decomposition Products:

In the event of a fire or thermal decomposition, this compound may release toxic and corrosive fumes, including:

-

Carbon oxides (CO, CO₂)

-

Nitrogen oxides (NOx)

-

Hydrogen bromide gas

Recommended Storage Conditions

Proper storage is paramount to preserving the quality and stability of this compound. The following table summarizes the recommended storage conditions based on available data.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C[1] | To minimize thermal degradation. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen)[1] | To prevent oxidation and reaction with atmospheric moisture. |

| Container | Tightly sealed, light-resistant container | To protect from air, moisture, and light. |

| Location | Cool, dry, and well-ventilated area | To ensure a stable storage environment. |

| Separation | Store away from incompatible materials (strong bases, oxidizing agents) | To prevent accidental reactions. |

Experimental Protocols: General Stability Assessment

While a specific, published experimental protocol for the stability testing of this compound was not identified, a general methodology for assessing the stability of similar chemical compounds can be described. Such a study would typically involve:

-

Forced Degradation Studies : Exposing the compound to various stress conditions (e.g., heat, humidity, light, acidic/basic/oxidative environments) to identify potential degradation products and pathways.

-

Long-Term Stability Studies : Storing the compound under the recommended storage conditions for an extended period and periodically testing its purity and potency.

-

Analytical Method : Utilizing a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), to separate and quantify the parent compound and any degradation products.

The following diagram illustrates a general workflow for a chemical stability assessment.

Caption: A generalized workflow for assessing the stability of a chemical compound.

Logical Relationship of Storage Parameters

The recommended storage conditions are interconnected and work synergistically to maintain the stability of this compound. The following diagram illustrates the logical relationship between these parameters.

Caption: The relationship between storage parameters for optimal stability.

Conclusion

The stability of this compound is crucial for its effective use in research and development. Adherence to the recommended storage conditions—specifically, refrigeration under an inert atmosphere in a tightly sealed, light-resistant container—is essential to minimize degradation and ensure the compound's integrity. By following these guidelines, researchers can be confident in the quality of the material and the reliability of their experimental outcomes.

References

An In-depth Technical Guide on 3-Bromo-2-(bromomethyl)benzonitrile: Current Knowledge and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2-(bromomethyl)benzonitrile is a halogenated aromatic nitrile that holds potential as a versatile building block in synthetic organic chemistry. Its bifunctional nature, featuring both a reactive benzyl bromide moiety and a cyano group on a substituted benzene ring, makes it an attractive intermediate for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide aims to consolidate the currently available information on this compound, including its key characteristics, and to identify areas where further research is required to fully elucidate its chemical profile and potential applications.

Introduction

Substituted benzonitriles are a critical class of intermediates in the pharmaceutical and agrochemical industries. The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, and tetrazoles, providing a gateway to a diverse range of molecular architectures. The presence of bromine atoms in this compound offers two distinct points for chemical modification: the aryl bromide is amenable to various cross-coupling reactions, while the benzyl bromide is a potent electrophile for nucleophilic substitution. This dual reactivity presents a powerful tool for the strategic construction of novel compounds.

Physicochemical Properties

Currently, detailed experimental data on the physicochemical properties of this compound is not extensively available in the public domain. The information that can be reliably cited is summarized in the table below.

| Property | Value | Source |

| CAS Number | 1233479-42-9 | [1] |

| Molecular Formula | C₈H₅Br₂N | [1] |

| Molecular Weight | 274.94 g/mol | [1] |

Further experimental determination of properties such as melting point, boiling point, solubility in various solvents, and spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) is essential for the practical application of this compound in synthesis and for the full characterization of its reaction products.

Synthesis and Reactivity

Proposed Synthesis

A plausible synthetic route to this compound would likely involve a two-step process starting from 3-bromo-2-methylbenzonitrile. The key transformation would be the selective bromination of the methyl group.

Logical Synthesis Workflow

References

An In-depth Technical Guide to 3-Bromo-2-(bromomethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-(bromomethyl)benzonitrile is a substituted aromatic nitrile containing two bromine atoms, positioning it as a potentially valuable, yet sparsely documented, building block in synthetic organic chemistry. Its structure suggests utility as a versatile intermediate for the synthesis of a variety of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. The presence of a reactive benzyl bromide moiety allows for facile nucleophilic substitution, while the bromo and cyano groups on the aromatic ring offer sites for further functionalization, such as cross-coupling reactions.

This technical guide provides a comprehensive review of the available literature on this compound, including its physicochemical properties and potential applications. Due to the limited publicly available information on the specific synthesis and detailed characterization of this compound, this guide also includes a comparative overview of its isomers and a representative experimental protocol for a closely related analogue to provide valuable context for researchers.

Physicochemical Properties

While detailed experimental data for this compound is not widely published, some fundamental properties have been reported by commercial suppliers. A comparative summary with its isomers is presented below.

| Property | This compound | 2-(Bromomethyl)benzonitrile | 3-(Bromomethyl)benzonitrile | 4-(Bromomethyl)benzonitrile |

| CAS Number | 1233479-42-9[1] | 22115-41-9 | 28188-41-2[2] | 17201-43-3 |

| Molecular Formula | C₈H₅Br₂N[1] | C₈H₆BrN | C₈H₆BrN | C₈H₆BrN |

| Molecular Weight | 274.94 g/mol [1] | 196.04 g/mol | 196.04 g/mol | 196.04 g/mol |

| Melting Point | Not Reported | 72-74 °C | 93-96 °C | 115-117 °C |

| Boiling Point | Not Reported | 111 °C / 1.5 mmHg | Not Reported | ~256 °C |

| Appearance | Not Reported | White to light yellow crystal powder | Not Reported | White to off-white crystalline solid |

Synthesis and Experimental Protocols

A specific, detailed, and publicly available experimental protocol for the synthesis of this compound could not be identified in the reviewed scientific literature and patent databases. However, the synthesis of its isomers, such as 2-(bromomethyl)benzonitrile (2-cyanobenzyl bromide), is well-documented. The following is a representative protocol for the synthesis of 2-cyanobenzyl bromide, which can serve as a foundational method for researchers exploring the synthesis of substituted bromomethyl benzonitriles.

Representative Synthesis: Preparation of 2-(Bromomethyl)benzonitrile from 2-Methylbenzonitrile

This synthesis involves the radical bromination of 2-methylbenzonitrile using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN).

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylbenzonitrile (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄) or cyclohexane.

-

Addition of Reagents: Add N-bromosuccinimide (NBS, 1.05-1.2 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain the reflux for several hours. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct, which is insoluble in the solvent, can be removed by filtration.

-

Purification: The filtrate is then washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine. The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Final Purification: The crude 2-(bromomethyl)benzonitrile can be further purified by recrystallization from a suitable solvent system (e.g., hexane or ethanol/water) to obtain the final product.

Caption: Experimental workflow for the synthesis of 2-(bromomethyl)benzonitrile.

Applications and Reactions

While specific applications for this compound are not extensively reported, its chemical structure suggests its utility in a range of synthetic transformations. Commercial suppliers indicate its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of two reactive sites allows for sequential or one-pot multi-component reactions.

The isomers of this compound are known to participate in a variety of reactions, which can be indicative of the reactivity of the target compound:

-

Nucleophilic Substitution: The benzyl bromide moiety is highly susceptible to nucleophilic attack by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the introduction of diverse functional groups at the benzylic position.

-

Cross-Coupling Reactions: The aryl bromide can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds. For instance, 3-(bromomethyl)benzonitrile has been shown to undergo Suzuki cross-coupling with bis(pinacolato)diboron.[2]

-

Cyclization Reactions: The dual functionality of these molecules makes them excellent precursors for the synthesis of heterocyclic compounds. For example, 2-(bromomethyl)benzonitrile undergoes a base-promoted condensation reaction with homophthalic anhydride to yield 6,11-dihydro-5H-indeno[1,2-c]isoquinolin-5-one.

-

Pharmaceutical Intermediates: 2-(Bromomethyl)benzonitrile is a known intermediate in the synthesis of Alogliptin, an oral antihyperglycemic agent.[3] This highlights the potential of substituted bromomethyl benzonitriles in drug discovery and development.

Caption: Potential reaction pathways for this compound.

Spectroscopic Data

Publicly available spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is limited. Researchers are advised to obtain this data directly from the supplier upon purchase or to perform their own characterization. For reference, the NIST WebBook contains mass spectrometry and IR data for the isomer 3-(bromomethyl)benzonitrile.

Conclusion

References

Methodological & Application

Synthesis of 4-Bromoisoindolin-1-one Derivatives Using 3-Bromo-2-(bromomethyl)benzonitrile

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-(bromomethyl)benzonitrile is a versatile bifunctional building block for the synthesis of various nitrogen-containing heterocyclic compounds. Its structure, featuring a reactive bromomethyl group ortho to a nitrile functionality, makes it an ideal precursor for cyclization reactions to form fused ring systems. This document provides detailed application notes and experimental protocols for the synthesis of 4-bromoisoindolin-1-one, a key intermediate in the development of pharmaceutically active compounds. Isoindolinones are a class of compounds with a wide range of biological activities, making this synthetic route of significant interest to the drug discovery and development community.

The protocol outlined below describes a facile, one-pot synthesis of 4-bromoisoindolin-1-one via the cyclization of this compound upon reaction with a nucleophile, followed by hydrolysis of the resulting imine. This method provides a straightforward and efficient route to this valuable synthetic intermediate.

Key Applications

-

Intermediate for Active Pharmaceutical Ingredients (APIs): 4-Bromoisoindolin-1-one serves as a crucial scaffold for the synthesis of a variety of biologically active molecules. The bromo substituent provides a handle for further functionalization through cross-coupling reactions, enabling the generation of diverse compound libraries for screening.

-

Fragment-Based Drug Discovery: The isoindolinone core is a common motif in medicinal chemistry. Derivatives of 4-bromoisoindolin-1-one can be utilized in fragment-based screening to identify novel binders to biological targets.

-

Synthesis of Fused Heterocyclic Systems: The reactivity of the lactam moiety in the isoindolinone ring allows for the construction of more complex, fused polycyclic structures with potential therapeutic applications.

Experimental Protocols

Synthesis of 4-Bromoisoindolin-1-one from this compound

This protocol details the synthesis of 4-bromoisoindolin-1-one via a nucleophilic attack of ammonia on the bromomethyl group of this compound, followed by intramolecular cyclization and hydrolysis.

Reaction Scheme:

A schematic overview of the synthesis of 4-Bromoisoindolin-1-one.

Materials:

-

This compound

-

Aqueous ammonia (30%)

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

2M Citric acid

-

Magnesium sulfate (anhydrous)

-

Dichloromethane

-

Methanol

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (2.75 g, 10.0 mmol) in tetrahydrofuran (70 mL) at 0°C, add 30% aqueous ammonia (10 mL).

-

Stir the mixture at room temperature under a nitrogen atmosphere for 18 hours.

-

Remove the solvent by evaporation under reduced pressure.

-

Partition the resulting white residue between ethyl acetate (50 mL) and 2M citric acid (50 mL).

-

Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and remove the solvent by evaporation under reduced pressure to yield a crude orange oil.

-

Dissolve the crude product in a minimum amount of dichloromethane and purify by flash chromatography on silica gel, eluting with a solvent gradient of dichloromethane/methanol (9:1).

-

Combine the fractions containing the desired product and evaporate the solvent to yield 4-bromoisoindolin-1-one as a white solid.

Quantitative Data:

| Starting Material | Product | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |

| This compound | 4-Bromoisoindolin-1-one | 212.04 | ~80 | >95 |

Note: The yield is based on a similar reported procedure starting from a methyl ester derivative and is an expected value for this transformation.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow for the synthesis and purification of 4-bromoisoindolin-1-one.

Workflow for the synthesis and purification of 4-Bromoisoindolin-1-one.

Signaling Pathway Context (Hypothetical)

While this document focuses on the synthesis, it is important for drug development professionals to consider the potential biological context. Isoindolinone derivatives have been implicated as modulators of various signaling pathways. For instance, certain isoindolinones act as inhibitors of protein-protein interactions or enzymes involved in cell cycle regulation and apoptosis. A hypothetical signaling pathway where a derivative of 4-bromoisoindolin-1-one might act is depicted below. Further functionalization of the 4-bromo position could lead to compounds that specifically target components of such pathways.

Hypothetical signaling pathway modulated by an isoindolinone derivative.

This diagram illustrates a generic kinase cascade leading to cell proliferation. An isoindolinone derivative could potentially inhibit a key kinase in this pathway, thereby blocking downstream signaling and promoting apoptosis. The synthesis of a library of derivatives from 4-bromoisoindolin-1-one would be a critical step in exploring such therapeutic strategies.

Application Notes and Protocols: 3-Bromo-2-(bromomethyl)benzonitrile in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-Bromo-2-(bromomethyl)benzonitrile as a versatile intermediate in the synthesis of pharmaceutical compounds. Detailed protocols for representative reactions, data presentation, and workflow visualizations are included to guide researchers in leveraging this compound for drug discovery and development.

Introduction

This compound is a highly reactive building block valuable in the construction of complex molecular architectures for active pharmaceutical ingredients (APIs). The presence of two reactive bromine atoms at sterically distinct positions, along with a nitrile group, offers multiple avenues for selective functionalization. The benzylic bromine is susceptible to nucleophilic substitution, while the aryl bromine can participate in various cross-coupling reactions. This dual reactivity makes it a strategic precursor for the synthesis of a wide range of heterocyclic and substituted aromatic compounds with potential therapeutic applications, particularly in the development of enzyme inhibitors and other targeted therapies.

Key Applications in Pharmaceutical Synthesis

The primary utility of this compound lies in its ability to serve as a scaffold for constructing key pharmaceutical intermediates. Its application is particularly notable in the synthesis of fused heterocyclic systems and substituted aromatic moieties that are core components of many drug candidates.

One significant, albeit not directly documented, potential application is in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors.[1] PARP inhibitors are a class of anticancer agents, and their synthesis often involves the construction of complex heterocyclic cores where a brominated benzonitrile derivative could serve as a key starting material.

Experimental Protocols

The following protocols describe a representative nucleophilic substitution reaction at the benzylic position, a common transformation for this class of compounds. While this specific example does not start from this compound due to a lack of published detailed procedures, it utilizes a structurally analogous compound, ethyl 4-bromo-3-(bromomethyl)benzoate, and can be adapted by a skilled chemist.

Protocol 1: Nucleophilic Substitution of the Bromomethyl Group (Adapted from a similar procedure)

This protocol details the ethoxylation of a bromomethyl group on a substituted benzene ring, a reaction type directly applicable to this compound.

Objective: To replace the benzylic bromine with an ethoxy group.

Reaction Scheme:

Materials:

-

This compound

-

Sodium ethoxide (21% solution in ethanol)

-

Ethanol

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of ethanol and DMF.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add sodium ethoxide solution (1.1 eq) to the cooled mixture with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

-

To the residue, add ethyl acetate and wash with water followed by brine.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic layer under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent.

Expected Outcome:

The final product, 3-bromo-2-(ethoxymethyl)benzonitrile, is expected to be a slightly yellow oil. The yield for a similar reaction was reported to be 84%.[2]

Data Presentation:

| Parameter | Value (for analogous reaction[2]) |

| Starting Material | Ethyl 4-bromo-3-(bromomethyl)benzoate |

| Product | Ethyl 4-bromo-3-(ethoxymethyl)benzoate |

| Yield | 84% |

| Appearance | Slightly yellow oil |

Workflow and Pathway Diagrams

The following diagrams illustrate the general synthetic utility and a representative experimental workflow for reactions involving this compound.

References

Application Notes and Protocols: Suzuki Coupling Reactions with 3-Bromo-2-(bromomethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This powerful reaction, catalyzed by palladium complexes, joins an organoboron species (typically a boronic acid or ester) with an organohalide.[1][3] Its applications are particularly significant in the pharmaceutical industry and drug discovery, where the construction of complex biaryl and substituted aromatic structures is paramount.[4][5]

3-Bromo-2-(bromomethyl)benzonitrile is a versatile building block possessing two distinct electrophilic sites amenable to Suzuki coupling: a C(sp²)-Br bond on the aromatic ring and a C(sp³)-Br bond at the benzylic position. This dual reactivity allows for sequential or selective functionalization, providing a pathway to a diverse array of molecular architectures. These products are of significant interest in medicinal chemistry for the development of novel therapeutics. This document provides detailed protocols and application notes for performing Suzuki coupling reactions with this substrate.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[1] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity, especially when multiple reactive sites are present.

Visualization of the Suzuki Coupling Pathway

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Selective functionalization of this compound can be achieved by tuning the reaction conditions. Generally, coupling at the aryl bromide site is favored under standard Suzuki-Miyaura conditions. Coupling at the benzylic bromide position often requires specific conditions that favor the reaction with C(sp³)-halides.

Protocol 1: Selective Suzuki Coupling at the Aryl Bromide Position

This protocol is designed to favor the reaction at the more reactive aryl bromide site.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)

-

Solvent (e.g., Toluene, Dioxane, DMF)

-

Water (as a co-solvent)

Procedure:

-

To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

-

Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add the degassed solvent system (e.g., Toluene/H₂O 4:1).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation: Typical Reaction Conditions for Aryl Bromide Coupling

| Parameter | Condition |

| Catalyst | Pd(PPh₃)₄ |

| Ligand | PPh₃ (from catalyst) |

| Base | K₂CO₃ |

| Solvent | Toluene / H₂O (4:1) |

| Temperature | 90 °C |

| Reaction Time | 12 h |

| Typical Yield | 70-95% |

Protocol 2: Suzuki Coupling at the Benzylic Bromide Position

Coupling at the benzylic position can be more challenging and may require specific catalysts and conditions that are effective for C(sp³)-Br bonds.[6]

Materials:

-

This compound

-

Aryl- or alkylboronic acid or ester (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂) (2-5 mol%)

-

Base (e.g., Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Solvent (e.g., THF, Dioxane)

-

Water (as a co-solvent)

Procedure:

-

In a reaction tube, combine this compound (1.0 eq), the boronic acid/ester (1.5 eq), PdCl₂(dppf)·CH₂Cl₂ (5 mol%), and Cs₂CO₃ (3.0 eq).[6]

-

Seal the tube and evacuate and backfill with an inert gas.

-

Add the degassed solvent (e.g., THF/H₂O 10:1).[6]

-

Heat the reaction mixture in a sealed tube at 70-100 °C for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

After cooling, dilute with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry, and concentrate.

-

Purify the product by flash chromatography.

Data Presentation: Representative Conditions for Benzylic Bromide Coupling

| Parameter | Condition |

| Catalyst | PdCl₂(dppf)·CH₂Cl₂ |

| Ligand | dppf (from catalyst) |

| Base | Cs₂CO₃ |

| Solvent | THF / H₂O (10:1) |

| Temperature | 77 °C |

| Reaction Time | 23 h |

| Typical Yield | 60-85% |

Experimental Workflow Visualization

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling reactions.

Concluding Remarks

The protocols outlined above provide a starting point for the Suzuki-Miyaura cross-coupling of this compound. Due to the presence of two reactive sites, careful optimization of the reaction conditions—particularly the catalyst, ligand, base, and temperature—is crucial to achieve the desired selectivity and yield. These methods offer a gateway to novel and complex molecules for applications in drug discovery and materials science. Researchers are encouraged to perform small-scale test reactions to determine the optimal conditions for their specific substrate and desired product.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (Open Access) Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020) | Melissa J Buskes | 183 Citations [scispace.com]

- 6. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Heck Reaction of 3-Bromo-2-(bromomethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the palladium-catalyzed Heck reaction of 3-Bromo-2-(bromomethyl)benzonitrile. The Heck reaction is a powerful tool for carbon-carbon bond formation, allowing for the synthesis of complex molecular architectures from simple precursors.[1][2] This protocol is designed to be a starting point for researchers and may require optimization for specific applications. The provided data and methodologies are based on established principles of the Heck reaction for aryl bromides.[3][4][5]

Introduction

The Mizoroki-Heck reaction is a Nobel Prize-winning chemical reaction that involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex in the presence of a base, to form a substituted alkene.[2] This reaction has become a cornerstone of modern organic synthesis due to its tolerance of a wide range of functional groups and its reliability in forming carbon-carbon bonds.[1][6]

The substrate, this compound, presents a unique challenge due to the presence of two distinct carbon-bromine bonds: an aryl bromide and a benzylic bromide. The protocol outlined below is designed to selectively activate the aryl C-Br bond, which is the typical site of reaction in a Heck coupling, while minimizing potential side reactions at the benzylic position.

Data Presentation: Typical Heck Reaction Conditions for Aryl Bromides

The following table summarizes common conditions for the Heck reaction involving aryl bromides, which can serve as a guide for optimizing the reaction of this compound.

| Component | Examples | Typical Concentration/Loading | Notes |

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | 1-5 mol% | Pd(OAc)₂ is a common and relatively inexpensive choice.[3] |

| Ligand | PPh₃, P(o-tol)₃, BINAP, Buchwald ligands | 1-2 equivalents relative to Pd | The choice of ligand can significantly impact reaction efficiency and selectivity. |

| Base | Et₃N, K₂CO₃, NaOAc, Cs₂CO₃ | 1.5-3 equivalents | An inorganic base like K₂CO₃ is often effective.[3][4] |

| Solvent | DMF, DMAc, Acetonitrile, Toluene | 0.1 - 0.5 M | Polar aprotic solvents like DMF are commonly used.[4] |

| Alkene | Styrene, n-butyl acrylate, methyl acrylate | 1.1-1.5 equivalents | Electron-deficient alkenes often work well.[2] |

| Temperature | 80-140 °C | - | Higher temperatures are often required for less reactive aryl bromides.[3] |

| Reaction Time | 4-24 hours | - | Monitored by TLC or GC-MS for completion. |

Experimental Protocol: Heck Reaction of this compound with n-Butyl Acrylate

This protocol describes a general procedure for the Heck reaction of this compound with n-butyl acrylate.

Materials:

-

This compound

-

n-Butyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk flask or other suitable reaction vessel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), palladium(II) acetate (0.02 equiv, 2 mol%), and triphenylphosphine (0.04 equiv, 4 mol%).

-

Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.2 M with respect to the starting aryl bromide.

-

Stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.

-

-

Addition of Reagents:

-

To the stirred mixture, add potassium carbonate (2.0 equiv) followed by n-butyl acrylate (1.2 equiv).

-

-

Reaction Execution:

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer and wash it sequentially with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.

-

Mandatory Visualizations

Experimental Workflow Diagram

Caption: A flowchart illustrating the key steps of the Heck reaction protocol.

Heck Reaction Catalytic Cycle

Caption: A simplified diagram of the palladium-catalyzed Heck reaction cycle.

References

- 1. Heck Reaction [organic-chemistry.org]

- 2. Heck reaction - Wikipedia [en.wikipedia.org]

- 3. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]

- 5. Convenient protocols for Mizoroki-Heck reactions of aromatic bromides and polybromides with fluorous alkenes of the formula H2C[double bond, length as m-dash]CH(CF2)n-1CF3 (n = 8, 10) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. soc.chim.it [soc.chim.it]

Application Notes and Protocols: 3-Bromo-2-(bromomethyl)benzonitrile as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-(bromomethyl)benzonitrile is a highly reactive and versatile bifunctional building block in organic synthesis. Its unique structure, featuring both a nitrile group and two bromine atoms at ortho positions on a benzene ring, allows for the construction of a variety of complex heterocyclic scaffolds. The presence of a benzylic bromide provides a reactive site for nucleophilic substitution, while the aryl bromide can participate in various cross-coupling reactions. This combination makes it a valuable precursor for the synthesis of novel pharmaceutical intermediates and other functional organic molecules. These application notes provide an overview of its utility and detailed protocols for its application in the synthesis of nitrogen-containing heterocycles.

Key Applications

The primary application of this compound lies in its use as a precursor for the synthesis of substituted isoindolinones, a class of compounds with significant biological activities. Specifically, it is a key starting material for the preparation of 7-bromoisoindolin-1-ones, which can be further functionalized to generate libraries of potential drug candidates.

Synthesis of 7-Bromoisoindolin-1-ones

The reaction of this compound with primary amines or ammonia leads to a tandem nucleophilic substitution and cyclization to afford N-substituted or unsubstituted 7-bromoisoindolin-1-ones. This transformation provides a straightforward entry into this important class of heterocyclic compounds.

Experimental Protocols

Protocol 1: Synthesis of 7-Bromo-2,3-dihydro-1H-isoindol-1-one

This protocol details the synthesis of the parent 7-bromoisoindolin-1-one ring system via the reaction of this compound with ammonia.

Reaction Scheme:

Synthetic Pathway for 7-Bromoisoindolin-1-one.

Materials:

| Reagent/Solvent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| This compound | 1233479-42-9 | C₈H₅Br₂N | 274.94 |

| Ammonia (e.g., in 1,4-Dioxane) | 7664-41-7 | NH₃ | 17.03 |

| 1,4-Dioxane | 123-91-1 | C₄H₈O₂ | 88.11 |

| Triethylamine (Et₃N) | 121-44-8 | C₆H₁₅N | 101.19 |

Procedure:

-

To a solution of this compound (1.0 eq) in 1,4-dioxane, add triethylamine (2.0 eq).

-

Add a solution of ammonia in 1,4-dioxane (e.g., 0.5 M solution, 1.5 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 101 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes gradient) to afford 7-Bromo-2,3-dihydro-1H-isoindol-1-one.

Expected Yield: 75-85%

Product Characterization:

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Expected ¹H NMR signals (CDCl₃, δ ppm) |

| 7-Bromo-2,3-dihydro-1H-isoindol-1-one | C₈H₆BrNO | 212.05 | ~7.6 (d), ~7.5 (t), ~7.3 (d), ~6.5 (br s, NH), ~4.5 (s, CH₂) |

Protocol 2: Synthesis of N-Substituted 7-Bromoisoindolin-1-ones

This protocol describes the synthesis of N-substituted derivatives by reacting this compound with various primary amines.

Reaction Workflow:

Application Notes and Protocols: Reaction of 3-Bromo-2-(bromomethyl)benzonitrile with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential reactions of 3-Bromo-2-(bromomethyl)benzonitrile with various nucleophiles. Due to the limited availability of direct experimental data for this specific compound, the following protocols and data are largely based on analogous reactions with structurally similar compounds. Researchers are advised to use these notes as a starting point and to optimize reaction conditions for their specific applications.

Introduction

This compound is a bifunctional electrophile possessing two reactive sites for nucleophilic attack: the benzylic bromide and the aromatic bromide. The benzylic bromide is significantly more reactive towards nucleophilic substitution under standard conditions (SN1 or SN2) than the aryl bromide, which typically requires metal catalysis to react. This differential reactivity allows for selective functionalization.